Cavidine
Cavidine
Administration of cavidine effectively modelated expressions of MPO, GSH, SOD and MDA in colon tissue from colitis mice. Cavidine inhibited the release of TNF-α, IL-6 in serum and colon tissue in colitis mice. Cavidine regulated NF-κB signal transduction pathways. Cavidine protects against LPS-induced acute lung injury in mice via inhibiting of pro-inflammatory cytokine TNF-α and IL-6 production and NF-κB signaling pathway activation.
Brand Name:
Vulcanchem
CAS No.:
32728-75-9
VCID:
VC21304987
InChI:
InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1
SMILES:
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC
Molecular Formula:
C21H23NO4
Molecular Weight:
353.4 g/mol
Cavidine
CAS No.: 32728-75-9
Cat. No.: VC21304987
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Administration of cavidine effectively modelated expressions of MPO, GSH, SOD and MDA in colon tissue from colitis mice. Cavidine inhibited the release of TNF-α, IL-6 in serum and colon tissue in colitis mice. Cavidine regulated NF-κB signal transduction pathways. Cavidine protects against LPS-induced acute lung injury in mice via inhibiting of pro-inflammatory cytokine TNF-α and IL-6 production and NF-κB signaling pathway activation. |
|---|---|
| CAS No. | 32728-75-9 |
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | (12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene |
| Standard InChI | InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
| Standard InChI Key | JTZZGWPIBBTYNE-FKIZINRSSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC |
| SMILES | CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC |
| Canonical SMILES | CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC |
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